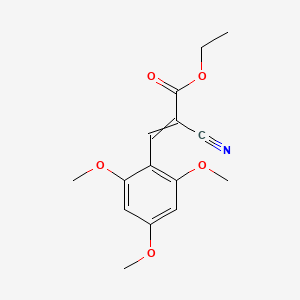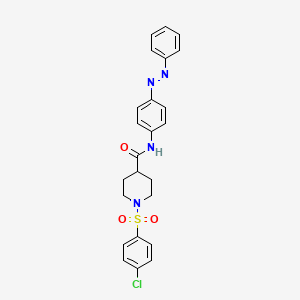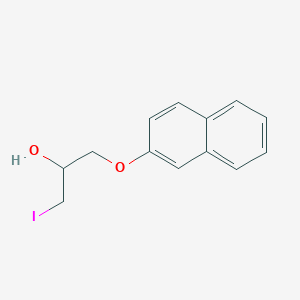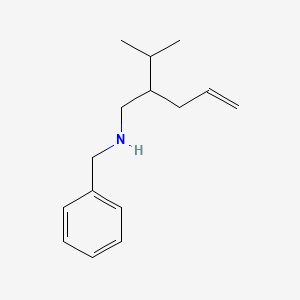
(R)-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is a boronic acid derivative that has potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Benzamidoacetyl Group: This step involves the acylation of the pyrrolidine ring with a benzamidoacetyl chloride or a similar reagent.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Boronic acids can undergo oxidation to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds (in the case of Suzuki-Miyaura coupling).
Applications De Recherche Scientifique
Chemistry
Catalysis: Boronic acids are used as catalysts in various organic reactions.
Synthesis: They are key intermediates in the synthesis of complex organic molecules.
Biology
Enzyme Inhibition: Boronic acids can act as enzyme inhibitors, particularly for proteases.
Drug Development: They are used in the development of drugs for diseases such as cancer and diabetes.
Medicine
Diagnostics: Boronic acids are used in the development of diagnostic tools, particularly for glucose sensing.
Therapeutics: They are being explored for their potential in treating various medical conditions.
Industry
Materials Science: Boronic acids are used in the development of advanced materials, such as polymers and sensors.
Mécanisme D'action
The mechanism of action of ®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid would depend on its specific application. Generally, boronic acids exert their effects through the formation of reversible covalent bonds with diols or other nucleophiles. This interaction can inhibit enzyme activity, alter molecular structures, or facilitate chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic Acid: Commonly used in organic synthesis and as a glucose sensor.
Methylboronic Acid: Used in Suzuki-Miyaura coupling reactions.
Pinacolborane: Used as a reagent in organic synthesis.
Uniqueness
®-1-(2-benzamidoacetyl)pyrrolidin-2-ylboronic acid is unique due to its specific structure, which combines a pyrrolidine ring, a benzamidoacetyl group, and a boronic acid moiety. This unique combination may confer specific properties and reactivity that are not observed in simpler boronic acids.
Propriétés
Numéro CAS |
919102-88-8 |
|---|---|
Formule moléculaire |
C13H17BN2O4 |
Poids moléculaire |
276.10 g/mol |
Nom IUPAC |
[(2R)-1-(2-benzamidoacetyl)pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C13H17BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h1-3,5-6,11,19-20H,4,7-9H2,(H,15,18)/t11-/m0/s1 |
Clé InChI |
BJXRITATJHJPJM-NSHDSACASA-N |
SMILES isomérique |
B([C@@H]1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
SMILES canonique |
B(C1CCCN1C(=O)CNC(=O)C2=CC=CC=C2)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)


![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)
![2-[1-(2-Methylphenyl)-1H-tetrazol-5-yl]-N-[4-(trifluoromethoxy)phenyl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137143.png)




